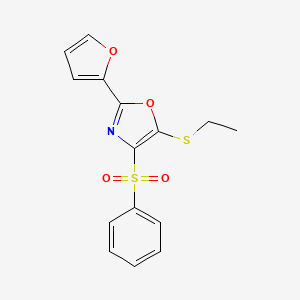
5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring, a furan ring, and both ethylthio and phenylsulfonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethylthio Group: This step often involves the use of ethylthiol or its derivatives in the presence of a suitable catalyst.
Attachment of the Phenylsulfonyl Group: This can be done using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole undergoes various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phenylsulfides, and various substituted furans, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole involves its interaction with various molecular targets. The ethylthio and phenylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to specific proteins or enzymes. The furan and oxazole rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole
- 5-(Ethylthio)-2-(2-furyl)-4-(methylsulfonyl)-1,3-oxazole
- 5-(Ethylthio)-2-(2-thienyl)-4-(phenylsulfonyl)-1,3-oxazole
Uniqueness
5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. The presence of both ethylthio and phenylsulfonyl groups allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and material science.
Properties
Molecular Formula |
C15H13NO4S2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-5-ethylsulfanyl-2-(furan-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C15H13NO4S2/c1-2-21-15-14(16-13(20-15)12-9-6-10-19-12)22(17,18)11-7-4-3-5-8-11/h3-10H,2H2,1H3 |
InChI Key |
LJWWNCNYVAALCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-(4-chlorophenyl)-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12152839.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152847.png)

![N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12152871.png)
![methyl 4-[(E)-[[2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate](/img/structure/B12152878.png)
![2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12152882.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B12152890.png)
![methyl 2-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate](/img/structure/B12152904.png)
![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152909.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide](/img/structure/B12152915.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)eth yl]-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12152935.png)
![methyl 2-({[4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12152939.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152947.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(4-methoxyphenyl)prolinamide](/img/structure/B12152951.png)
